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Compound of Interest

Compound Name: 1-Fluoro-2-iodo-4-nitrobenzene

Cat. No.: B1337161

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1-Fluoro-2-iodo-4-nitrobenzene, a key intermediate in various synthetic applications. Due
to the limited availability of public domain spectroscopic data for this specific molecule, this
document presents predicted values and illustrative data from structurally related isomers.
These examples serve as a practical reference for researchers engaged in the synthesis and
analysis of this compound and its analogs.

Predicted and lllustrative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 1-Fluoro-2-
iodo-4-nitrobenzene and its close isomers. This comparative presentation is invaluable for the
identification and structural elucidation of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Compound

1H NMR (ppm)

13C NMR (ppm)

1-Fluoro-2-iodo-4-

nitrobenzene (Predicted)

58.5-7.5(m, 3H)

3 160-155 (d, C-F), 150-145 (s,
C-NO2), 135-120 (m, Ar-CH),
95-90 (s, C-I)

1-lodo-4-nitrobenzene

5 8.08 (d), 8.00 (d)[1]

No public data found

1-Fluoro-4-nitrobenzene

No public data found

Data available, but specific
shifts require account

access|[2]

1-Fluoro-4-iodobenzene

5 7.49 (d), 6.67 (d)[3]

No public data found

Note: Predicted values are based on the analysis of substituent effects on the benzene ring.

Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Compound

Key IR Absorptions (cm-1)

1-Fluoro-2-iodo-4-nitrobenzene (Predicted)

1530-1510 (asymmetric NO2 stretch), 1350-

1330 (symmetric NO2 stretch), 1250-1200 (C-F

stretch), 850-800 (C-H out-of-plane bend)

1-lodo-4-nitrobenzene

Conforms to structure[4]

1-Fluoro-4-nitrobenzene

Data available from Coblentz Society via NIST
WebBooK[5]

4-Ethoxy-2-fluoro-1-nitrobenzene (Related

Compound)

~1520 (asymmetric NO2 stretch), ~1340

(symmetric NO2 stretch)[6]

Table 3: Mass Spectrometry (MS) Data
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Key Fragmentation Peaks

Compound Molecular lon (m/z)
(m/z)
1-Fluoro-2-iodo-4-
) 266.92 (Calculated)[7] [M-NO2]+, [M-1]+, [M-I-NO2]+

nitrobenzene
1-lodo-4-nitrobenzene 248.93 (Experimental)[8][9] No public data found
2-Fluoro-1-iodo-4-

266.92 (Exact Mass) No public data found

nitrobenzene

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 1-Fluoro-2-
iodo-4-nitrobenzene. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

o Sample Preparation: Dissolve 5-10 mg of purified 1-Fluoro-2-iodo-4-nitrobenzene in
approximately 0.7 mL of a deuterated solvent (e.g., CDCI3 or DMSO-d6) in a 5 mm NMR
tube.

e 1H NMR Acquisition:

Use a spectrometer operating at a minimum frequency of 300 MHz.

[e]

o

Acquire the spectrum at room temperature.

Set the spectral width to encompass the aromatic region (typically 0-10 ppm).

o

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

[¢]

e 13C NMR Acquisition:
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[e]

Use the same sample and spectrometer.

Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200
ppm).

o

o

Utilize proton decoupling to simplify the spectrum.

A significantly larger number of scans will be necessary compared to 1H NMR.

[¢]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the powdered sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr
powder and pressing it into a thin disk.

o Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

[¢]

Collect the spectrum over the mid-IR range (typically 4000-400 cm-1).

[¢]

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

[e]

o

Ratio the sample spectrum against the background to obtain the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

o Data Acquisition (Electron lonization - El):
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o Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC)
inlet for separation and purification.

o Use a standard electron ionization energy of 70 eV.

o Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.qg.,
m/z 50-350).

o The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 1-Fluoro-2-iodo-4-nitrobenzene.

Synthesis & Purification

Synthesis of 1-Fluoro-2-iodo-4-nitrobenzene

'

Purification (e.g., Recrystallization, Chromatography)

pectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Inteypretation

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.
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This guide provides a foundational framework for the spectroscopic analysis of 1-Fluoro-2-
iodo-4-nitrobenzene. Researchers are encouraged to perform these experimental procedures
to obtain definitive data for this compound, which will be a valuable contribution to the broader
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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